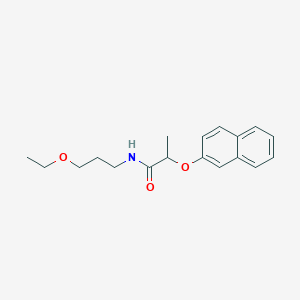
N-(3-ethoxypropyl)-2-(2-naphthyloxy)propanamide
Vue d'ensemble
Description
N-(3-ethoxypropyl)-2-(2-naphthyloxy)propanamide, also known as NEPP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. NEPP is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties.
Applications De Recherche Scientifique
N-(3-ethoxypropyl)-2-(2-naphthyloxy)propanamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties in animal models. It has been used in various scientific research applications, including the study of pain and inflammation, as well as the development of new drugs for the treatment of these conditions. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
N-(3-ethoxypropyl)-2-(2-naphthyloxy)propanamide works by inhibiting the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. This compound specifically targets the COX-2 isoform, which is upregulated in response to inflammation and is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2 activity, this compound reduces the production of these prostaglandins, resulting in a reduction in pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), which play a key role in the inflammatory response. This compound has also been shown to reduce the expression of COX-2 in various tissues, including the brain, liver, and spleen.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-ethoxypropyl)-2-(2-naphthyloxy)propanamide is its specificity for COX-2, which reduces the risk of side effects associated with non-specific COX inhibitors, such as gastrointestinal bleeding. This compound has also been shown to have a longer half-life than other COX-2 inhibitors, which may make it more effective in the treatment of chronic conditions. However, this compound has not yet been approved for human use, and its safety and efficacy in humans have not been fully established.
Orientations Futures
There are several potential future directions for research on N-(3-ethoxypropyl)-2-(2-naphthyloxy)propanamide. One area of interest is the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the study of this compound in combination with other drugs for the treatment of cancer and other conditions. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, as well as its potential use in the treatment of other conditions, such as neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(3-ethoxypropyl)-2-naphthalen-2-yloxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-21-12-6-11-19-18(20)14(2)22-17-10-9-15-7-4-5-8-16(15)13-17/h4-5,7-10,13-14H,3,6,11-12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVVXAGXHMKNMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(C)OC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-phenyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4851258.png)

![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)acetamide](/img/structure/B4851275.png)
![5-oxo-3-phenyl-N-(4-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4851281.png)

![N-(3-bromophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4851296.png)

![4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4851304.png)
![5-[(5-bromo-2-furyl)methylene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4851322.png)

![4-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B4851340.png)
![N-[5-(2,5-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4851341.png)
![methyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4851348.png)
![3-{[1,1-diethyl-4-(4-morpholinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B4851353.png)